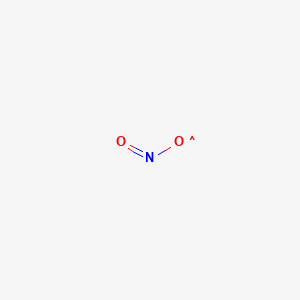
DL-4-Thiaisoleucine
Overview
Description
DL-4-Thiaisoleucine, also known as this compound, is a sulfur-containing amino acid analog. This compound is structurally similar to isoleucine, with a sulfur atom replacing one of the carbon atoms in the side chain. It is a white crystalline solid that is soluble in water and has a molecular formula of C5H11NO2S .
Mechanism of Action
Target of Action
2-Amino-3-[methylthio]butyric acid, also known as DL-Methionine, is an essential amino acid . It primarily targets proteins, where it acts as a precursor for transmethylation and transsulfuration .
Mode of Action
DL-Methionine interacts with its targets by participating in the synthesis of tissue proteins, vitamins, enzymes, and hormones . It plays a crucial role in nitrogen, carbohydrate, and fat metabolisms . D-methionine is converted to L-methionine by enzymes in the body .
Biochemical Pathways
The adenosylation of methionine results in the formation of S-adenosyl-L-methionine (SAM), which serves as a methyl donor to various substances . L-Methionine’s metabolic product, glutathione, is known to regulate immune response and has antiviral action .
Pharmacokinetics
It is known that dl-methionine is an essential amino acid, implying that it must be obtained from the diet and is likely absorbed in the gut and distributed throughout the body to participate in various metabolic processes .
Result of Action
The action of DL-Methionine results in the synthesis of tissue proteins, vitamins, enzymes, and hormones . It also provides methyl groups for the synthesis of all nucleic acids and serves as the sulfur source for sulfonic compounds .
Action Environment
The action, efficacy, and stability of DL-Methionine can be influenced by various environmental factors. For instance, its use as a food additive in livestock to boost performance suggests that dietary intake and metabolic state can impact its action . .
Biochemical Analysis
Biochemical Properties
2-Amino-3-[methylthio]butyric acid is involved in several biochemical reactions. It acts as a precursor for the synthesis of S-adenosyl-L-methionine (SAM), which is a critical methyl donor in numerous methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and lipid metabolism. The compound interacts with various enzymes, including methionine adenosyltransferase, which catalyzes the formation of SAM from 2-Amino-3-[methylthio]butyric acid and ATP . Additionally, it is involved in the synthesis of cysteine, taurine, and glutathione, which are crucial for maintaining cellular redox balance and detoxification processes .
Cellular Effects
2-Amino-3-[methylthio]butyric acid has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of proteins and other biomolecules. This compound plays a role in cell signaling pathways, particularly those involving methylation reactions. It affects gene expression by donating methyl groups to DNA, RNA, and proteins, thereby regulating their activity . Additionally, 2-Amino-3-[methylthio]butyric acid is involved in cellular metabolism, contributing to the synthesis of essential molecules like glutathione, which protects cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of 2-Amino-3-[methylthio]butyric acid involves its conversion to S-adenosyl-L-methionine (SAM), which serves as a methyl donor in various biochemical reactions. SAM is involved in the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and protein function . The compound also participates in the transsulfuration pathway, where it is converted to cysteine, a precursor for glutathione synthesis . This pathway is crucial for maintaining cellular redox balance and detoxification processes. Additionally, 2-Amino-3-[methylthio]butyric acid can be converted to homocysteine, which is further metabolized to cysteine or remethylated to methionine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-[methylthio]butyric acid can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. It is known to degrade over time, especially under acidic or basic conditions . Long-term studies have shown that 2-Amino-3-[methylthio]butyric acid can have lasting effects on cellular function, particularly in maintaining redox balance and supporting detoxification processes . In vitro and in vivo studies have demonstrated its role in promoting cell growth and protecting against oxidative stress .
Dosage Effects in Animal Models
The effects of 2-Amino-3-[methylthio]butyric acid vary with different dosages in animal models. At low doses, it supports normal growth and development by participating in protein synthesis and metabolic processes . At high doses, it can have toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold beyond which the beneficial effects of 2-Amino-3-[methylthio]butyric acid are outweighed by its toxicity . Therefore, it is essential to carefully regulate the dosage to avoid adverse effects .
Metabolic Pathways
2-Amino-3-[methylthio]butyric acid is involved in several metabolic pathways. It is a precursor for the synthesis of S-adenosyl-L-methionine (SAM), which is involved in methylation reactions . It also participates in the transsulfuration pathway, where it is converted to cysteine, a precursor for glutathione synthesis . This pathway is crucial for maintaining cellular redox balance and detoxification processes . Additionally, 2-Amino-3-[methylthio]butyric acid can be converted to homocysteine, which is further metabolized to cysteine or remethylated to methionine .
Transport and Distribution
Within cells and tissues, 2-Amino-3-[methylthio]butyric acid is transported and distributed through various mechanisms. It is taken up by cells via specific amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins that facilitate its transport and localization within cells . It is known to accumulate in tissues with high metabolic activity, such as the liver and muscles . The transport and distribution of 2-Amino-3-[methylthio]butyric acid are essential for its role in supporting cellular function and metabolism .
Subcellular Localization
2-Amino-3-[methylthio]butyric acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization within these compartments. For example, in the cytoplasm, it participates in protein synthesis and metabolic processes . In the mitochondria, it is involved in energy production and redox balance . In the nucleus, it plays a role in regulating gene expression through methylation reactions . The subcellular localization of 2-Amino-3-[methylthio]butyric acid is directed by specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-4-Thiaisoleucine can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with methylthioalkyl halides. This reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. For example, the use of acrolein or cyanide in conventional methods is being replaced by more environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions: DL-4-Thiaisoleucine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler sulfur-containing amino acids.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfur-containing amino acids.
Substitution: Various substituted amino acids.
Scientific Research Applications
DL-4-Thiaisoleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in the synthesis of pharmaceutically active compounds.
Industry: Utilized in the production of supplements and as a flavoring agent in food products
Comparison with Similar Compounds
Methionine: Another sulfur-containing amino acid with a similar structure but different functional properties.
Thialysine: A lysine analog with a sulfur atom replacing a carbon atom in the side chain.
Thiaproline: A proline analog with a sulfur atom in the ring structure
Uniqueness: DL-4-Thiaisoleucine is unique due to its specific structural configuration and the presence of a methylthio group. This gives it distinct chemical and biological properties compared to other sulfur-containing amino acids .
Properties
IUPAC Name |
2-amino-3-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYHRMBGRYCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963201 | |
| Record name | 2-Amino-3-(methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-80-1 | |
| Record name | 4-Thiaisoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thialysine interact with protein synthesis and what are the downstream effects?
A1: The research paper focuses on the inhibitory effects of thialysine, thiaisoleucine, and thiaproline on protein synthesis. While it does not delve into the specific molecular mechanisms of thialysine, it highlights its ability to inhibit protein synthesis, suggesting potential interference with amino acid incorporation or ribosomal function []. Further research is needed to elucidate the precise mechanism of action and downstream effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)
![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)
![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)









